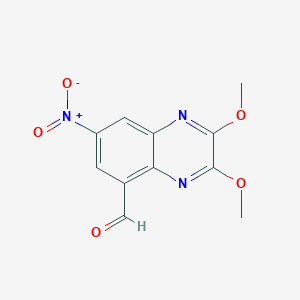

![molecular formula C14H13FN2O5 B3112213 Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 188624-41-1](/img/structure/B3112213.png)

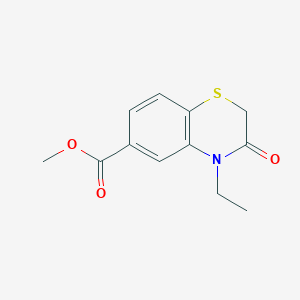

Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl acetate with a 3-fluorobenzyl isocyanate . The imidazolidinone ring forms through a cyclization reaction, resulting in the final product. Detailed synthetic pathways and conditions can be found in relevant literature .

Molecular Structure Analysis

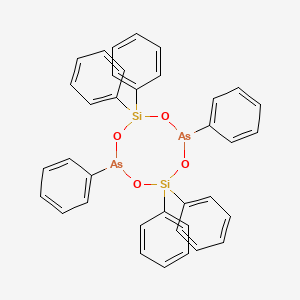

The molecular structure of Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate consists of an imidazolidinone ring fused to an ethyl acetate moiety. The fluorobenzyl group is attached to the imidazolidinone ring. This arrangement influences its biological activity and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel synthesis methods have been developed for compounds with similar structures, showcasing the potential for creating diverse derivatives with varied biological and chemical properties. For instance, synthesis routes for imidazolidine derivatives have been elaborated, demonstrating their potential in creating targeted molecules for further study (Huang Jin-qing, 2009).

Biological Applications

- Some derivatives are potent inhibitors of cholinergic enzymes, indicating potential therapeutic applications in neurodegenerative diseases. A study reported the synthesis of novel and highly active inhibitors derived from substituted benzothiazoles, highlighting the importance of the imidazolidine-2,4,5-trione moiety in biochemical interactions (Vladimír Pejchal et al., 2011).

Chemical Properties and Reactions

- Research on the transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into hydantoin derivatives elucidates the flexibility of imidazolidine frameworks in chemical reactions, providing a basis for the development of new compounds with enhanced or specific functionalities (R. Milcent et al., 1991).

Molecular Modeling and Docking Studies

- The antimicrobial activity and docking studies of certain derivatives have been explored, offering insights into the molecular interactions that govern biological efficacy. This indicates the potential for designing compounds with specific biological targets in mind (YN Spoorthy et al., 2021).

Antimicrobial and Anticancer Properties

- Derivatives of imidazolidin-4-one have shown promising antimicrobial and anticancer properties, suggesting the potential for developing new therapeutic agents. The synthesis and characterization of these derivatives highlight the importance of structural modifications in achieving desired biological outcomes (M. Sherif et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[3-[(3-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O5/c1-2-22-11(18)8-17-13(20)12(19)16(14(17)21)7-9-4-3-5-10(15)6-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSJZWGVUZAITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)

![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)